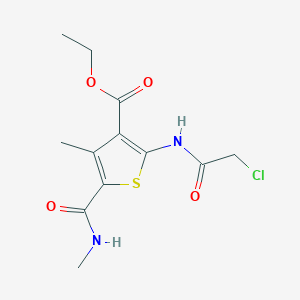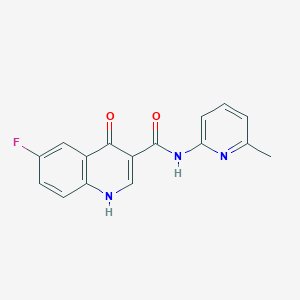
6-fluoro-4-hidroxi-N-(6-metilpiridin-2-il)quinolina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a fluoro group, a hydroxyl group, and a carboxamide group attached to a pyridine ring
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Carboxamide Formation: The carboxamide group is formed by reacting the quinoline derivative with an appropriate amine, such as 6-methylpyridin-2-amine, under coupling conditions using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Dess-Martin periodinane.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinoline ketones.
Reduction: Formation of quinoline amines.
Substitution: Formation of substituted quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-fluoro-4-hydroxyquinoline-3-carboxamide: Lacks the pyridine ring substitution.
4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide: Lacks the fluoro group.
6-fluoro-4-hydroxyquinoline: Lacks both the carboxamide and pyridine ring substitution.
Uniqueness
6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
6-fluoro-N-(6-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-9-3-2-4-14(19-9)20-16(22)12-8-18-13-6-5-10(17)7-11(13)15(12)21/h2-8H,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREPYVUGQJRDHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2397414.png)
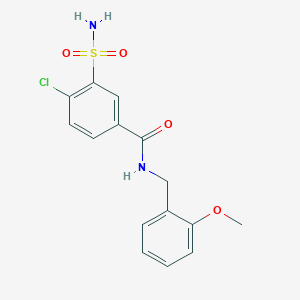
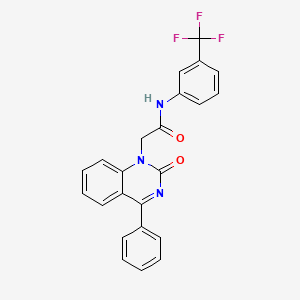
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2397420.png)
![1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397421.png)
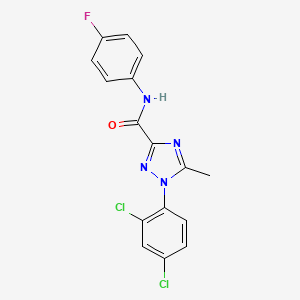
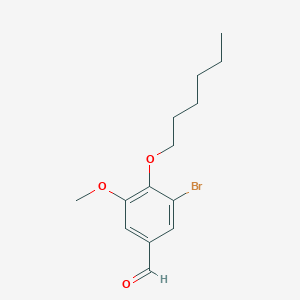
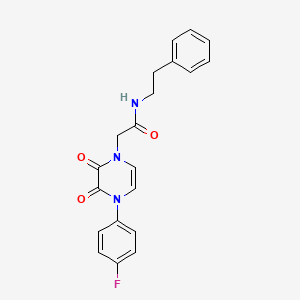
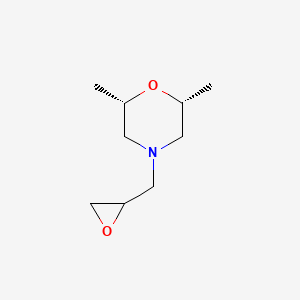
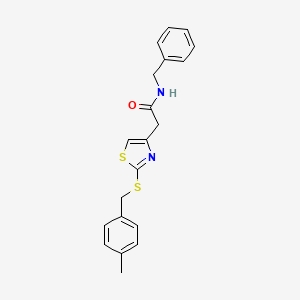
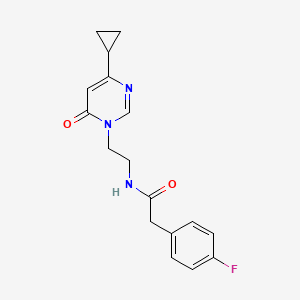

methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)
